molecular formula C5H5BrN2O2 B2526987 Methyl 2-bromo-1H-imidazole-5-carboxylate CAS No. 1379311-82-6

Methyl 2-bromo-1H-imidazole-5-carboxylate

Cat. No.: B2526987
CAS No.: 1379311-82-6
M. Wt: 205.011
InChI Key: PUKBTEQCTYPBIW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-1H-imidazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemical Synthesis and Functionalization

Methyl 2-bromo-1H-imidazole-5-carboxylate serves as a key intermediate in the synthesis of various imidazole derivatives. Collman, Zhong, and Boulatov (2000) demonstrated the preparation of 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates from t-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate, showcasing its versatility in chemical transformations (Collman, Zhong, & Boulatov, 2000).

Novel Compound Synthesis

Bellina, Cauteruccio, Fiore, and Rossi (2008) detailed the synthesis of 1-methyl-1H-imidazoles with diverse aryl moieties, employing a Pd-catalyzed direct C-5 arylation process. This highlights the compound's potential for creating novel imidazole-based structures with significant biological activity (Bellina, Cauteruccio, Fiore, & Rossi, 2008).

Catalytic Reactions

In 2011, Lobana, Sultana, and Butcher demonstrated a Sandmeyer type reaction using this compound, providing insights into its role in catalytic processes and the formation of complex structures (Lobana, Sultana, & Butcher, 2011).

Green Chemistry Applications

Shaterian and Ranjbar (2011) utilized this compound in the synthesis of highly substituted imidazoles, emphasizing the compound's relevance in green chemistry and sustainable practices (Shaterian & Ranjbar, 2011).

Material Science and Polymer Chemistry

Yuan et al. (2011) explored the use of this compound in the modification of 1,2-polybutadiene, indicating its applicability in material science and the development of novel polymers (Yuan et al., 2011).

Safety and Hazards

“Methyl 2-bromo-1H-imidazole-5-carboxylate” is classified as a warning substance . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

methyl 2-bromo-1H-imidazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-10-4(9)3-2-7-5(6)8-3/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKBTEQCTYPBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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